

# Technical Comparison of MS Fragmentation: CAS 95645-03-7 vs. Structural Analogs

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *3-(Benzyloxy)-2,6-dichlorobenzoic acid*

CAS No.: 95645-03-7

Cat. No.: B3362119

[Get Quote](#)

## Executive Summary & Chemical Identity

CAS 95645-03-7, chemically identified as **3-(Benzyloxy)-2,6-dichlorobenzoic acid**, is a halogenated aromatic acid often utilized as a synthesis intermediate for pharmaceuticals and agrochemicals.<sup>[2][3][4]</sup> Its structural core—a benzoic acid moiety substituted with chlorine atoms and a bulky benzyloxy ether group—dictates its mass spectrometric behavior.<sup>[2][3]</sup>

This guide compares the fragmentation efficiency and stability of CAS 95645-03-7 against Dicamba (3,6-dichloro-2-methoxybenzoic acid), a well-characterized structural analog.<sup>[2][3]</sup> This comparison highlights the impact of the benzyloxy group on ionization kinetics and fragment stability, critical for establishing sensitive quantification limits (LOQ).<sup>[2][3]</sup>

## Chemical Profile

Property	CAS 95645-03-7	Dicamba (Analog)
Structure	3-(Benzyloxy)-2,6-dichlorobenzoic acid	3,6-Dichloro-2-methoxybenzoic acid
Formula	C <sub>14</sub> H <sub>10</sub> Cl <sub>2</sub> O <sub>3</sub>	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>3</sub>
Monoisotopic Mass	296.00 Da	219.97 Da
Ionization Mode	ESI Negative (Preferred)	ESI Negative
Key Functional Groups	Carboxyl (-COOH), Benzyl Ether, Aryl Chloride	Carboxyl (-COOH), Methyl Ether, Aryl Chloride

## Mass Spectrometry Fragmentation Mechanism

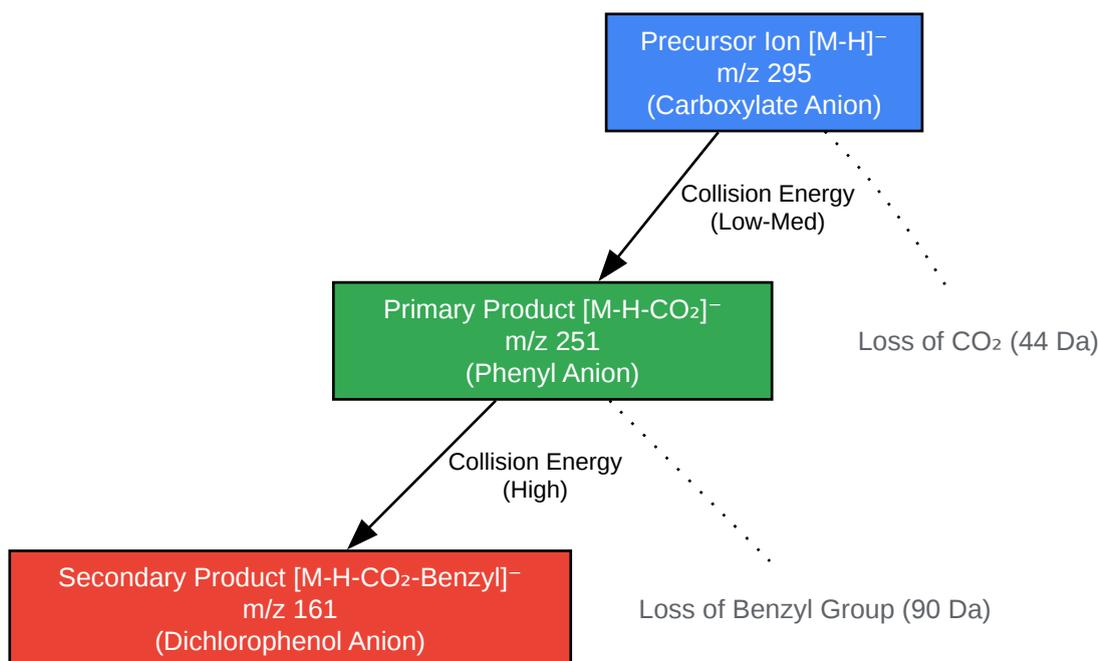
The fragmentation of CAS 95645-03-7 in Electrospray Ionization (ESI) negative mode is driven by the stability of the carboxylate anion and the lability of the benzyl ether bond.<sup>[2]</sup>

### Mechanistic Pathway Analysis<sup>[3]</sup>

- Precursor Ion Formation ( $[M-H]^-$ , m/z 295): The acidic proton of the carboxylic acid is readily abstracted in negative mode, yielding a stable carboxylate anion at m/z 295 (for the <sup>35</sup>Cl<sub>2</sub> isotopologue).<sup>[2][3]</sup> The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approximately 100:65:10.<sup>[2][3]</sup>
- Primary Fragmentation (Decarboxylation,  $[M-H-CO_2]^-$ , m/z 251): Similar to other benzoic acid derivatives, the dominant fragmentation pathway is the neutral loss of carbon dioxide (44 Da).<sup>[2][3]</sup> This yields a phenyl anion intermediate (m/z 251), stabilized by the electron-withdrawing chlorine substituents on the aromatic ring.<sup>[2][3]</sup>
- Secondary Fragmentation (Ether Cleavage, m/z 161): Unlike Dicamba, which loses a small methyl group, CAS 95645-03-7 possesses a benzyloxy group.<sup>[2][3]</sup> The collision-induced dissociation (CID) energy drives the cleavage of the benzyl-oxygen bond.<sup>[2][3]</sup> This results in the loss of a benzyl radical or neutral toluene species (90-91 Da), generating a 2,6-dichloro-3-hydroxyphenyl anion at m/z 161.<sup>[2][3]</sup> This transition is highly specific and useful for confirmation.

## Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation cascade for CAS 95645-03-7 in ESI(-) mode.



[Click to download full resolution via product page](#)

Caption: Proposed ESI(-) fragmentation pathway for CAS 95645-03-7 involving sequential decarboxylation and benzyl ether cleavage.

## Comparative Performance: CAS 95645-03-7 vs. Dicamba

When developing a method, selecting the correct transitions is vital for sensitivity.<sup>[2][3]</sup> The table below compares the performance characteristics of CAS 95645-03-7 with its analog.

Feature	CAS 95645-03-7 (Target)	Dicamba (Analog)	Performance Insight
Precursor Ion (m/z)	295.0	219.0	Higher mass of CAS 95645-03-7 generally offers better signal-to-noise (S/N) in complex matrices.[2][3]
Quantifier Transition	295.0 → 251.0 (Loss of CO <sub>2</sub> )	219.0 → 175.0 (Loss of CO <sub>2</sub> )	Both exhibit the "benzoic acid effect" (CO <sub>2</sub> loss).[2][3] This transition is high-intensity but can be prone to isobaric interference.[2][3]
Qualifier Transition	295.0 → 161.0 (Ether Cleavage)	219.0 → 145.0 (Ether Cleavage)	The benzyl loss (90 Da) in CAS 95645-03-7 requires higher collision energy (CE) than the methyl loss in Dicamba but offers higher specificity.[2][3]
Isotopic Signature	Cl <sub>2</sub> Pattern (9:6:[2][3]1)	Cl <sub>2</sub> Pattern (9:6:1)	Essential for confirming peak identity; the M+2 transition (297 → 253) should be monitored for confirmation.[2][3]

Expert Insight: While the decarboxylation transition (295 → 251) provides the highest sensitivity (base peak), it is recommended to use the ether cleavage transition (295 → 161) for complex biological matrices to avoid false positives from other extracted benzoic acid derivatives.[2][3]

## Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of CAS 95645-03-7 in plasma or reaction mixtures, ensuring "self-validating" data through the use of isotopic confirmation.[\[2\]](#)[\[3\]](#)

## Reagents & Apparatus[\[3\]](#)[\[4\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8  $\mu$ m).[\[2\]](#)[\[3\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for retention, but pH must be managed for ESI-).[\[2\]](#)[\[3\]](#) Note: Ammonium Acetate (5mM) is often superior for negative mode to stabilize pH.[\[2\]](#)[\[3\]](#)
- Mobile Phase B: Acetonitrile (LC-MS Grade).[\[2\]](#)[\[3\]](#)
- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[\[2\]](#)[\[3\]](#)

## Step-by-Step Workflow

- Sample Preparation:
  - Precipitate protein/matrix using cold Acetonitrile (1:3 v/v).[\[2\]](#)[\[3\]](#)
  - Centrifuge at 10,000 x g for 10 mins.
  - Inject 5  $\mu$ L of supernatant.[\[2\]](#)[\[3\]](#)
- Chromatographic Gradient:
  - 0.0 - 0.5 min: 5% B (Desalting).[\[2\]](#)[\[3\]](#)
  - 0.5 - 3.0 min: Ramp to 95% B (Elution of CAS 95645-03-7).
  - 3.0 - 4.0 min: Hold 95% B.
  - 4.0 - 4.1 min: Return to 5% B.
  - Rationale: The benzyloxy group increases lipophilicity compared to Dicamba, resulting in a later retention time (~2.8 min).[\[2\]](#)[\[3\]](#)
- MS Source Parameters (ESI Negative):

- Spray Voltage: -3500 V.
- Gas Temperature: 350°C.
- Curtain Gas: 30 psi.[2][3]
- Collision Energy (CE):
  - Transition 295 → 251: -15 eV (Low energy for decarboxylation).[2][3]
  - Transition 295 → 161: -35 eV (High energy for ether cleavage).[2][3]

## Data Validation Check

- Acceptance Criteria: The ratio of the Quantifier (251) to Qualifier (161) ion must be consistent within  $\pm 15\%$  of the reference standard.
- Isotope Check: The intensity of the  $^{37}\text{Cl}$  isotopologue transition (297 → 253) must be approximately 65% of the  $^{35}\text{Cl}$  transition.[2][3]

## References

- National Institute of Standards and Technology (NIST). Mass Spectrometry of Benzoic Acid Derivatives.[2][3] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [\[Link\]](#)[2][3]
- Fu, Q., et al. (2017).[2][3] Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the  $[\text{M} + \text{Na}]^+$  ions of methoxyfenozide and tebufenozide.[2][3][5] Journal of Mass Spectrometry.[2][3][6] Available at: [\[Link\]](#)
- ResearchGate. Fragmentation of Dicamba (3,6-dichloro-2-methoxybenzoic acid) in ESI Negative Mode. Available at: [\[Link\]](#)[2][3]
- PubChem. Compound Summary for CAS 95645-03-7 (**3-(Benzyloxy)-2,6-dichlorobenzoic acid**). National Library of Medicine.[2][3] Available at: [\[Link\]](#)[2][3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. prepchem.com \[prepchem.com\]](https://prepchem.com)
- [3. Prednisolone pivalate | C<sub>26</sub>H<sub>36</sub>O<sub>6</sub> | CID 10095005 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. prepchem.com \[prepchem.com\]](https://prepchem.com)
- [5. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the \[M + Na\]<sup>+</sup> ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. Matrix-assisted laser desorption/ionization, fast atom bombardment and plasma desorption mass spectrometry of polyethylene glycol esters of \(2-benzothiazolon-3-yl\)acetic acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Technical Comparison of MS Fragmentation: CAS 95645-03-7 vs. Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3362119#mass-spectrometry-fragmentation-pattern-of-cas-95645-03-7>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)